2-Chloro-6-ethoxyquinoline
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Overview
Description
2-Chloro-6-ethoxyquinoline is a useful research compound. Its molecular formula is C11H10ClNO and its molecular weight is 207.66. The purity is usually 95%.
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Scientific Research Applications
Chemosensing Applications
- Fluorescence Response to Metal Ions: 5-Chloro-8-methoxyquinoline appended diaza-18-crown-6 has been characterized for its selective response to Cd2+ ions over other metal ions through a significant increase in fluorescence. This compound may be valuable for measuring Cd2+ concentrations in waste effluent streams and food products (Prodi et al., 2001).
Synthesis and Chemical Behavior
- Intermediate in Chemical Synthesis: Ethyl 7-chloro-6-fluoro-4-ethoxyquinoline-3-carboxylate is an important compound used in various chemical conversions, indicating the role of chloro-ethoxyquinoline derivatives in synthetic chemistry (Guo Hui, 1991).
- Precursor for Anticancer Agents: 4-Chloroquinolines, such as N-(4chloro-3-cyano-7-ethoxyquinolin-6-yl)acetamide, are key synthetic precursors for producing anticancer, anti-malarial, antidiabetic, and antiviral agents. They have been used in the synthesis of irreversible inhibitors of epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor-2 (HER-2) kinases (Mao et al., 2014).
Antioxidant Properties and Applications
- Antioxidant in Animal Feed: Ethoxyquin, a derivative of 2-Chloro-6-ethoxyquinoline, is extensively used in animal feed to protect against lipid peroxidation. Although it cannot be used in human food (except spices), its presence in animal feed can lead to indirect human exposure through farmed fish, poultry, and eggs (Blaszczyk et al., 2013).
Antimicrobial and Radical-Scavenging Activity
- Antimicrobial and Radical-Scavenging Activity: Novel 2-chloroquinolin-3-yl ester derivatives synthesized from 2-chloroquinoline-3-carbaldehyde have shown significant ABTS radical-scavenging activity and antimicrobial properties against various bacterial and fungal species (Tabassum et al., 2014).
Synthesis and Characterization
- Regioselective Preparation and Characterization: The preparation and characterization of 2-chloro-4-ethoxy-quinoline, an intermediate used for synthesizing various quinolones, have been described. This work highlights the importance of chloro-ethoxyquinoline derivatives in regioselective synthesis (Vontobel et al., 2020).
Mechanism of Action
Safety and Hazards
Future Directions
The recent research data highlights the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs and their applications . It covers the synthesis of quinoline ring systems and reactions adopted to construct fused or binary quinoline-cord heterocyclic systems . This suggests that there is ongoing interest in the development and study of these compounds.
Properties
IUPAC Name |
2-chloro-6-ethoxyquinoline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClNO/c1-2-14-9-4-5-10-8(7-9)3-6-11(12)13-10/h3-7H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTPKBRMXERGXHP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.